Tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate
Overview
Description
Tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a methoxybenzyl group, and a thiazolyl carbamate moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate typically involves the reaction of thiazole-4-carboxylic acid with tert-butyl chloroformate and 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The process involves the same synthetic route but may include additional steps for purification, such as recrystallization or column chromatography, to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
- Tert-butyl 4-(but-1-en-3-yn-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison: Tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate is unique due to the presence of both the thiazole and carbamate moieties, which contribute to its distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The specific combination of functional groups in this compound makes it a valuable target for further research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methyl]-N-(1,3-thiazol-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-16(2,3)21-15(19)18(14-10-22-11-17-14)9-12-5-7-13(20-4)8-6-12/h5-8,10-11H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPVZBZVLGOZGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2=CSC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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